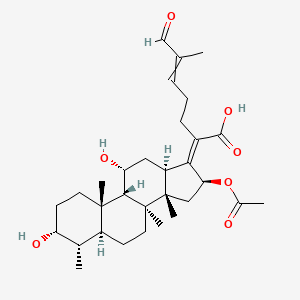
27-oxo-fusidic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Oxo-fusidic Acid is a metabolite of fusidic acid, a natural tetracyclic triterpene isolated from fungi. Fusidic acid is known for its antibacterial properties and is used clinically to treat systemic and local staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci . This compound retains some of these antibacterial properties and is of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. This can be achieved using various oxidizing agents under controlled conditions. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification. Fusidic acid is first produced through the fermentation of Fusidium coccineum, and then it undergoes chemical oxidation to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 27-Oxo-fusidic Acid can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups present in the molecule.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives .
Applications De Recherche Scientifique
27-Oxo-fusidic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations .
Mécanisme D'action
27-Oxo-fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically inhibits the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing the synthesis of essential proteins in bacteria. This mechanism is similar to that of fusidic acid, making this compound a valuable compound in the study of bacterial resistance and protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
Fusidic Acid: The parent compound, known for its antibacterial properties.
16-Deacetyl Fusidic Acid: A derivative with similar antibacterial activity.
24,25-Dihydroxyfusidic Acid: Another derivative with potential pharmacological activities
Uniqueness: 27-Oxo-fusidic Acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its parent compound and other derivatives. Its ability to inhibit bacterial protein synthesis makes it a valuable tool in the study of antibacterial resistance and the development of new antibiotics .
Propriétés
Formule moléculaire |
C31H46O7 |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8?,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
Clé InChI |
OZMOUWFCJHVIQT-BHIQXYLPSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C=O)\C(=O)O)OC(=O)C)C)O)C |
SMILES canonique |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


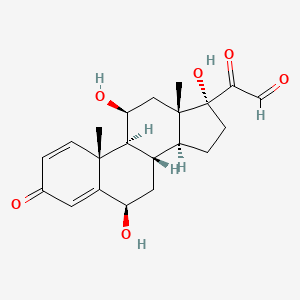
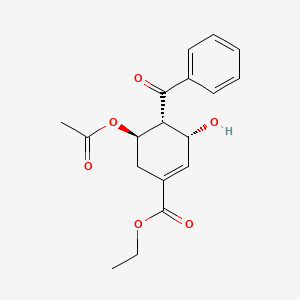
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
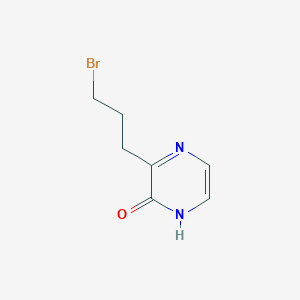

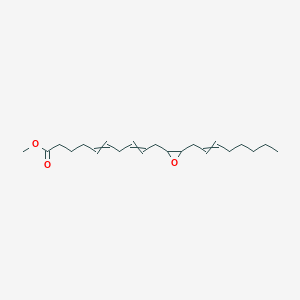
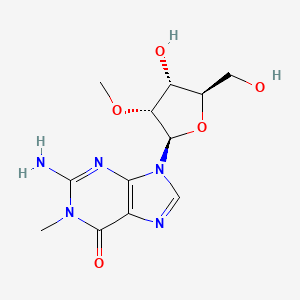
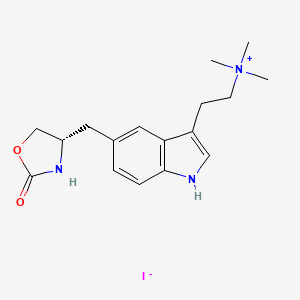
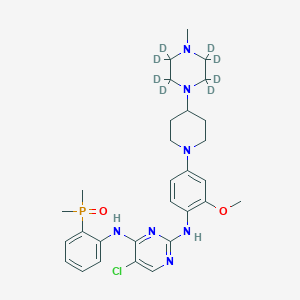
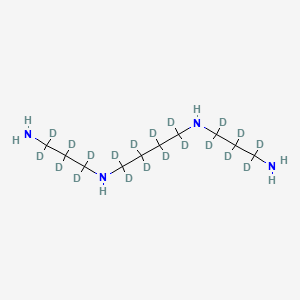


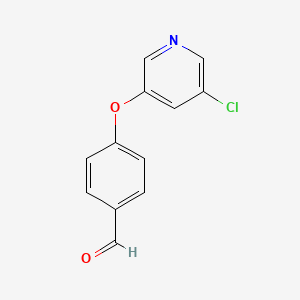
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
